N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide, also known as C188-9 or TTI-101, is a small molecule that functions as a direct and selective inhibitor of signal transducer and activator of transcription 3 (STAT3) [ [], [] ]. STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, survival, and inflammation [ [] ]. Aberrant STAT3 activation is frequently observed in various malignancies and inflammatory conditions [ [] ]. C188-9 functions by competitively binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and activation [ [], [] ]. The compound exhibits selectivity for STAT3 over other STAT family members, including STAT1 [ [], [] ]. C188-9 has demonstrated efficacy in preclinical studies for various diseases, including cancer, inflammatory bowel disease, and fibrosis [ [], [], [], [], [], [] ].
C188-9 is a small molecule compound identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It is derived from structural modifications of its predecessor, C188, with enhanced binding affinity and inhibitory activity against STAT3. The compound has shown promising therapeutic potential in various cancer models, particularly in enhancing the efficacy of other treatments by modulating gene expression related to tumor suppression.
C188-9 was developed through structure-activity relationship (SAR) studies that analyzed various derivatives of N-naphth-1-yl benzenesulfamide. The compound's development was aimed at improving the inhibitory effects on STAT3, which is often aberrantly activated in cancers. It has been studied extensively in preclinical models and is characterized by its ability to bind STAT3 with high affinity, making it a significant candidate for cancer therapy .
C188-9 belongs to the class of small molecule inhibitors specifically targeting the STAT3 signaling pathway. It is classified as a STAT3 inhibitor and is known scientifically by its chemical name: N-(1ʹ,2-Dihydroxy-1,2ʹ-binaphthalen-4ʹ-yl)-4-methoxybenzenesulfonamide. Its CAS number is 432001-19-9 .
The synthesis of C188-9 involves several chemical reactions that modify the core structure of C188. The key steps include:
The synthetic route typically employs standard organic chemistry techniques such as:
The final product is obtained as an off-white to pale beige powder with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .
C188-9's molecular structure features a binaphthalenyl moiety linked to a methoxybenzenesulfonamide group. The structural formula can be represented as follows:
Key structural data includes:
C188-9 primarily functions through competitive inhibition of the binding between phosphorylated STAT3 peptides and its SH2 domain. Notably, it inhibits the phosphorylation of STAT3, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
The compound exhibits an inhibitory constant (Ki) of approximately 12.4 nM against STAT3, indicating strong binding affinity . In various assays, including surface plasmon resonance (SPR) and microscale thermophoresis (MST), C188-9 has demonstrated significant inhibition of STAT3 activation in response to growth factors such as Granulocyte Colony-Stimulating Factor (G-CSF) .
C188-9 exerts its effects by blocking the phosphorylation-dependent dimerization of STAT3, which is crucial for its transcriptional activity in the nucleus. This inhibition leads to reduced expression of genes associated with oncogenesis and promotes apoptosis in cancer cells.
Experimental data show that treatment with C188-9 results in decreased levels of phosphorylated STAT3 (pSTAT3) in various cancer cell lines, leading to enhanced sensitivity to chemotherapeutic agents like 5-aza-2′-deoxycytidine (DAC). This combination has been shown to reverse hypermethylation of tumor suppressor genes such as RASSF1A .
C188-9 appears as an off-white solid with good stability under standard laboratory conditions. It is soluble in organic solvents but has limited aqueous solubility.
Key chemical properties include:
Analytical methods confirm its identity and purity, ensuring consistent performance in biological assays .
C188-9 is primarily utilized in scientific research focused on cancer therapeutics due to its role as a STAT3 inhibitor. Its applications include:
C188-9 (TTI-101) is a small-molecule inhibitor designed to target the Src Homology 2 (SH2) domain of STAT3, a critical region for its activation and dimerization. The SH2 domain facilitates STAT3’s recruitment to phosphorylated tyrosine residues (pY) on cytokine/growth factor receptors and enables pY705-mediated STAT3 homodimerization. C188-9 binds directly to the SH2 domain with high affinity (Kd = 4.7 nM), as confirmed by surface plasmon resonance (SPR) and microscale thermophoresis (MST) assays [1] [3] [8]. Molecular docking studies reveal that C188-9 forms hydrogen bonds with key residues (e.g., Lys591) within the SH2 pY-peptide binding pocket, sterically blocking both receptor docking and dimerization interfaces [1] [5]. This binding is highly selective for STAT3 over other STAT family members, attributed to unique electrostatic and hydrophobic interactions within the STAT3 SH2 cleft [8].
Table 1: Key Structural Interactions of C188-9 with STAT3 SH2 Domain
STAT3 SH2 Domain Residue | Interaction Type | Functional Consequence |
---|---|---|
Lys591 | Hydrogen bonding | Disrupts pY705 docking |
Ser611 | Hydrophobic | Stabilizes inhibitor binding |
Arg609 | Electrostatic | Blocks phosphopeptide access |
Glu612 | Van der Waals | Enhances binding specificity |
C188-9 functions as a competitive antagonist by displacing phosphorylated peptides from the SH2 domain. Fluorescence polarization (FP) assays demonstrate that C188-9 inhibits STAT3 binding to a pY-peptide ligand with an IC50 of 0.57–2.5 µM, significantly outperforming earlier analogs like C188 (IC50 = 7.5 µM) [1] [2]. This inhibition prevents two critical steps in STAT3 activation:
Table 2: Efficacy of C188-9 in Inhibiting STAT3 Activation
Assay Type | IC50/Kd | Comparison to C188 | Reference |
---|---|---|---|
STAT3-pY peptide binding (SPR) | 12.4 nM (Kd) | 3-fold improvement | [1] |
G-CSF-induced pSTAT3 (Luminex) | 3.7 ± 1.9 µM | 4.4-fold improvement | [1] |
IFNγ-induced pSTAT1 | 4.1 ± 3.3 µM | 4.5-fold improvement | [1] |
By inhibiting STAT3 dimerization, C188-9 abrogates nuclear translocation and DNA binding, thereby suppressing transcription of oncogenic and anti-apoptotic genes. In pancreatic cancer cells (PANC-1, BXPC-3), C188-9 (2–10 µM) reduces nuclear STAT3 by >80% and downregulates expression of downstream targets including Bcl-xL, Survivin, Cyclin D1, and VEGF [5] [9]. Transcriptomic analyses of HNSCC xenografts reveal that C188-9 modulates 384 STAT3-regulated genes (e.g., 63% of STAT3-upregulated genes are suppressed), directly linking SH2 domain inhibition to broad transcriptional reprogramming [1] [7]. Crucially, this effect induces apoptosis and inhibits colony formation in AML and breast cancer models, where STAT3 sustains tumor-initiating cell (TIC) survival [3] [7].
C188-9 exhibits dual activity against STAT1 and STAT3 due to structural similarities in their SH2 domains. In HNSCC and pancreatic cancer models, C188-9 concurrently inhibits IFNγ-induced STAT1 phosphorylation (IC50 = 4.1–9.5 µM) and suppresses STAT1-dependent genes (e.g., IRF1, CXCL10) [1] [5] [9]. This cross-inhibition is functionally significant:
Table 3: Transcriptional Targets Modulated by C188-9
Gene Category | Example Genes | Regulation by C188-9 | Functional Outcome |
---|---|---|---|
Anti-apoptotic | Bcl-xL, Survivin | ↓↓↓ | Increased apoptosis |
Cell cycle | Cyclin D1, c-Myc | ↓↓ | G1/S arrest |
Angiogenesis | VEGF, HIF1α | ↓ | Reduced tumor vasculature |
STAT1-dependent | IRF1, CXCL10 | ↓↓↓ | Enhanced anti-tumor immunity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7